2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and tetrahydroisoquinoline groups
Properties
IUPAC Name |
2-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-11-19(23(24)25)18(12-17(16)21-8-3-4-9-21)22-10-7-14-5-1-2-6-15(14)13-22/h1-2,5-6,11-12H,3-4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVONNPRUXEXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.
Assembly of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reactions or other cyclization methods involving phenethylamines and aldehydes.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures, potentially enhancing its biological activity.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organometallic reagents.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity, providing insights into structure-activity relationships.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance binding affinity and specificity, while the pyrrolidine and tetrahydroisoquinoline cores may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar compounds to 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline include other fluorinated nitroaromatic compounds and tetrahydroisoquinoline derivatives. These compounds may share some structural features but differ in their biological activity and applications. For example:
Fluorophenyl derivatives: These compounds often exhibit enhanced biological activity due to the presence of the fluorine atom.
Nitroaromatic compounds: These are known for their potential as antimicrobial and anticancer agents.
Tetrahydroisoquinoline derivatives: These compounds are studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of 2-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]-1,2,3,4-tetrahydroisoquinoline lies in its combination of these functional groups, which may result in novel biological activities and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
